molecular formula C23H13N3O5S B5395601 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate

4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate

Cat. No.: B5395601
M. Wt: 443.4 g/mol
InChI Key: PBDVASZXVRCYPU-UDWIEESQSA-N
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Description

4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolo-benzimidazole core with a nitrobenzoate moiety, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate apart from similar compounds is its combination of the thiazolo-benzimidazole core with a nitrobenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13N3O5S/c27-21-20(32-23-24-18-6-1-2-7-19(18)25(21)23)12-14-8-10-17(11-9-14)31-22(28)15-4-3-5-16(13-15)26(29)30/h1-13H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDVASZXVRCYPU-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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